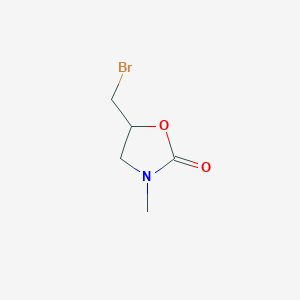

5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxazolidin-2-ones, including 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one, has been explored through various methods. One efficient approach involves the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, showcasing a method that avoids the use of toxic chemicals and catalysts (Feroci et al., 2005). Additionally, stereospecific syntheses of isomeric oxazolidin-2-ones have been reported, highlighting the importance of controlling stereochemistry in the synthesis of such compounds (Browne & Punja, 1975).

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones plays a crucial role in their reactivity and the types of reactions they can undergo. Studies on the resolution of 5-hydroxymethyl-2-oxazolidinone, a related compound, have provided insights into the influence of molecular structure on the crystalline nature of racemates, demonstrating how minor variations can significantly affect the properties of these compounds (Pallavicini et al., 2004).

Chemical Reactions and Properties

Oxazolidin-2-ones undergo a variety of chemical reactions, including electrochemically promoted C-N bond formation and reactions with amines to synthesize heterocyclic systems. The versatility of these compounds is exemplified by their ability to form different heterocyclic structures depending on the reactants and conditions employed (Bogolyubov et al., 2004).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies focusing on the resolution and crystalline nature of oxazolidin-2-one derivatives have shed light on how structural differences impact their physical properties (Pallavicini et al., 2004).

Chemical Properties Analysis

The chemical properties of oxazolidin-2-ones, including reactivity, stability, and interaction with various reagents, are key to their utility in synthetic chemistry. The synthesis and reactivity studies of these compounds reveal their potential as intermediates in the synthesis of complex molecules and highlight the importance of understanding their chemical behavior (Feroci et al., 2005).

科学的研究の応用

Enantioselective Synthesis

5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one is used in the enantioselective synthesis of 2-substituted derivatives of 4-aminobutanoic acid (γ-aminobutyric acid, GABA). The compound is involved in cyanomethylation reactions demonstrating good stereoselectivity, which is crucial for producing enantiomerically pure substances used in various pharmaceutical applications (Azam, D'souza, & Wyatt, 1996).

Synthesis of α-Methyl-α-amino Acids

The compound is also employed in the stereospecific alkylation of alanine. This process allows for the generation of (R)-α-methyl-α-amino acids, which have significant potential in the development of pharmaceutical compounds (Alonso, Davies, Elend, & Haggitt, 1998).

Electrochemical Synthesis

In the field of green chemistry, this compound is utilized in the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones. This method avoids the use of toxic and harmful chemicals and catalysts, showcasing the compound's role in environmentally friendly chemical processes (Feroci, Orsini, Sotgiu, Rossi, & Inesi, 2005).

Synthesis of Heterocyclic Systems

This compound serves as a “masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of various heterocyclic systems, highlighting its versatility and utility in organic synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).

Synthesis of β-Amino Acid Precursors

It is a precursor in the synthesis of N-alkyl-β-amino acids. The methodologies developed using this compound are expanding to allow for the synthesis of various N-alkyl-β-amino acids, which are important in medicinal chemistry (Hughes & Sleebs, 2008).

Ionic Liquid Medium Synthesis

This compound is involved in ionic liquid-mediated synthesis of 5-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, amines, and carbon dioxide. This process is significant for the development of cleaner and more sustainable chemical synthesis methods (Gu, Zhang, Duan, Zhang, Zhang, & Deng, 2005).

特性

IUPAC Name |

5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHCGRUPKXGSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)

![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)